molecular formula C14H18N2O4 B12299893 Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Cat. No.: B12299893
M. Wt: 278.30 g/mol
InChI Key: UGSCSKRTIHHWBN-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a nitrophenyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl (1R,2S)-2-(4-nitrophenyl)cyclopropylcarbamate as a starting material . The reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base, with the reaction mixture being cooled to a temperature between 8-10°C . The reaction proceeds with the addition of di-tert-butyl dicarbonate, followed by stirring under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of nitrocyclopropyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl group can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- is unique due to its combination of a cyclopropyl group and a nitrophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)

InChI Key

UGSCSKRTIHHWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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